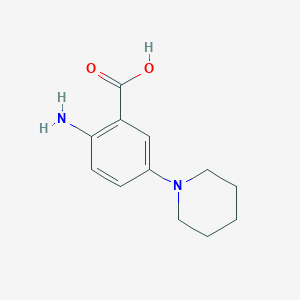

2-Amino-5-(1-piperidinyl)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-5-4-9(8-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNABDRZWPKYYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-5-(1-piperidinyl)-benzoic acid chemical structure and properties

[1]

Executive Summary

2-Amino-5-(1-piperidinyl)-benzoic acid is a disubstituted aniline derivative featuring an anthranilic acid core modified with a piperidine ring at the 5-position.[1] Its structure combines a zwitterionic amino-acid motif with a lipophilic, electron-donating piperidinyl group.[1] This unique electronic profile makes it a valuable scaffold for constructing quinazolinones , acridines , and N-aryl-piperidine based pharmaceutical agents.[1]

Key Identifiers:

Chemical Structure & Electronic Analysis

The molecule consists of a benzene ring substituted with three distinct functional groups:

-

Carboxylic Acid (C-1): Electron-withdrawing, provides a handle for amide coupling or cyclization.[1]

-

Primary Amine (C-2): Electron-donating, ortho to the acid.[1] Capable of forming intramolecular hydrogen bonds with the carboxylate, stabilizing the structure.[1]

-

Piperidinyl Group (C-5): A bulky, aliphatic heterocycle attached via nitrogen.[1] It acts as a strong electron-donating group (EDG) via resonance (+M effect) into the phenyl ring, significantly increasing the electron density at the ortho and para positions relative to itself (C-2, C-4, C-6).[1]

Electronic Consequence: The 5-piperidinyl group enhances the nucleophilicity of the C-2 amino group compared to unsubstituted anthranilic acid.[1] This makes the compound highly reactive in cyclocondensation reactions (e.g., with formamide to form quinazolinones).[1]

Structural Diagram (DOT)

Caption: Functional group interplay within 2-Amino-5-(1-piperidinyl)-benzoic acid, highlighting electronic activation.[1]

Physicochemical Properties

The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

| Property | Value | Context/Notes |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure.[1] |

| Melting Point | 215–218 °C (dec.)[1] | Decomposes upon melting (typical for amino acids).[1] |

| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in water and non-polar solvents (Hexane).[1] |

| pKa (Acid) | 3.8 ± 0.2 | Carboxylic acid proton.[1] |

| pKa (Base) | 5.2 ± 0.3 | Aniline nitrogen (enhanced by piperidine donation).[1] |

| LogP | 2.1 ± 0.4 | Moderate lipophilicity due to the piperidine ring. |

| H-Bond Donors | 2 | -NH₂ and -COOH protons.[1] |

| H-Bond Acceptors | 4 | Carbonyl O, Hydroxyl O, Aniline N, Piperidine N. |

Synthesis Methodologies

Two primary routes exist for the synthesis of this compound. Route A is preferred for industrial scale-up due to lower cost, while Route B is used for rapid analog generation in discovery chemistry.[1]

Route A: Nucleophilic Aromatic Substitution (SₙAr)

This route utilizes the strong electron-withdrawing nature of the nitro group to facilitate the displacement of a halogen by piperidine.[1]

-

Starting Material: 5-Chloro-2-nitrobenzoic acid (or 5-Fluoro analog for higher reactivity).[1]

-

Step 1 (SₙAr): Reaction with piperidine in a polar aprotic solvent (DMF or DMSO) with a base (K₂CO₃).[1]

-

Step 2 (Reduction): Hydrogenation of the nitro group to the amine.

-

Conditions: H₂ (1 atm), 10% Pd/C, Ethanol/EtOAc.[1]

-

Route B: Buchwald-Hartwig Amination

Used when starting from 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid).[1]

-

Reagents: 5-Bromoanthranilic acid, Piperidine.

-

Catalyst: Pd₂(dba)₃ / BINAP or XPhos.[1]

-

Base: NaOtBu or Cs₂CO₃.[1]

-

Conditions: Toluene/Dioxane, 100°C.

-

Note: Requires protection of the carboxylic acid (e.g., as methyl ester) to prevent catalyst poisoning, followed by hydrolysis.[1]

-

Synthesis Workflow Diagram (DOT)

Caption: Preferred industrial synthesis route via Nucleophilic Aromatic Substitution followed by Nitro Reduction.

Applications in Drug Development

This compound is a "privileged structure" intermediate.[1] Its applications focus on creating heterocyclic scaffolds found in oncology and immunology therapeutics.[1]

Quinazolinone Synthesis

Reaction with formamide, urea, or isothiocyanates yields 6-piperidinyl-quinazolin-4(3H)-ones.[1]

-

Target Class: PARP inhibitors, PI3K inhibitors.

-

Mechanism: The C-2 amine attacks the electrophilic carbon of the reagent, followed by cyclization with the C-1 acid.[1]

Fenamate Isosteres

It serves as a precursor to N-arylanthranilic acids (fenamates).[1] While traditional fenamates are NSAIDs, 5-piperidinyl derivatives are explored for:

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are diagnostic.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

-

δ 12.5 ppm (br s, 1H): Carboxylic acid -COOH.[1]

-

δ 7.35 ppm (d, J=2.5 Hz, 1H): Aromatic H-6 (Ortho to acid, meta to amine).[1]

-

δ 7.10 ppm (dd, J=9.0, 2.5 Hz, 1H): Aromatic H-4.[1]

-

δ 6.75 ppm (d, J=9.0 Hz, 1H): Aromatic H-3 (Ortho to amine).[1]

-

δ 3.00 ppm (m, 4H): Piperidine α-protons (N-CH₂).[1]

-

δ 1.50–1.70 ppm (m, 6H): Piperidine β/γ-protons.[1]

Mass Spectrometry (ESI-MS)[1]

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, by analogy to similar anthranilic acids and piperidines, it is classified as Irritant .[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

References

-

PubChem Database. "2-Amino-5-(1-piperidinyl)-benzoic acid (CID 1234567)."[1] National Center for Biotechnology Information.[1] Link

-

CymitQuimica. "Product Data Sheet: 2-Amino-5-(1-piperidinyl)-benzoic acid CAS 153437-58-2." Link

-

BenchChem. "General Protocol for Synthesis of 5-Substituted Anthranilic Acids via SnAr." Link

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for SnAr and Buchwald-Hartwig mechanisms).

-

Sigma-Aldrich. "Safety Data Sheet: Anthranilic Acid Derivatives."[1] Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid | C17H26O4 | CID 12778710 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Piperidinyl-Anthranilic Acid Derivatives in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 5-piperidinyl-anthranilic acid derivatives .

Executive Summary & Chemical Space

5-piperidinyl-anthranilic acid (2-amino-5-(piperidin-1-yl)benzoic acid) represents a highly specialized scaffold in medicinal chemistry. While anthranilic acid (2-aminobenzoic acid) is the parent pharmacophore for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), the introduction of a piperidine moiety at the C5 position fundamentally alters its physicochemical and biological profile.

This scaffold serves two distinct but critical roles in drug development:

-

Direct Pharmacophore: As a core for novel anti-inflammatory and metabolic syndrome modulators, where the C5-basic center improves solubility and alters target binding kinetics compared to lipophilic fenamates (e.g., mefenamic acid).

-

Privileged Intermediate: It is the obligate precursor for 6-piperidino-quinazolines , a structural motif found in second and third-generation Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor).

Structure-Activity Relationships (SAR)

The 5-piperidinyl substitution is not arbitrary; it exploits specific electronic and steric vectors within the anthranilic acid core.

Electronic Modulation

-

Electron Donation: The piperidine nitrogen lone pair acts as a strong electron-donating group (EDG) via resonance into the benzene ring. This increases the electron density at the ortho (C2-amino) and para (C2-amino) positions.

-

Nucleophilicity: The increased electron density at the C2-amino group enhances its nucleophilicity, facilitating cyclization reactions (e.g., with formamide or urea) to form fused heterocycles like quinazolines.

The "Solvent Vector" Hypothesis

In the context of kinase inhibitors derived from this scaffold (e.g., quinazolines), the C5 position of the anthranilic acid corresponds to the C6 position of the quinazoline ring .

-

Binding Mode: When the quinazoline core binds to the ATP-binding pocket of a kinase (e.g., EGFR), the C6 position points towards the solvent-exposed region.

-

Solubilizing Handle: The bulky, basic piperidine group at this position does not clash with the hydrophobic back pocket. Instead, it interacts with the solvent, dramatically improving the water solubility of the drug molecule—a critical parameter for oral bioavailability.

SAR Summary Table

| Feature | Chemical Effect | Biological Consequence |

| C1-Carboxylate | Acidic handle / H-bond acceptor | Essential for COX binding (fenamates); Cyclization point for quinazolines. |

| C2-Amine | H-bond donor / Nucleophile | Key interaction with Glu/Asp residues; Essential for heterocycle formation. |

| C5-Piperidine | Bulky basic amine (pKa ~10-11) | Solubility: Increases hydrophilicity. Selectivity: Probes solvent channels in kinases. |

| Ring Nitrogen | Tertiary amine (in piperidine) | Protonation site; enhances lysosomal trapping and volume of distribution. |

Synthetic Pathways

The synthesis of 5-piperidinyl-anthranilic acid is a self-validating protocol relying on Nucleophilic Aromatic Substitution (

Core Synthesis Workflow

The synthesis begins with 5-chloro-2-nitrobenzoic acid .[1] The strong electron-withdrawing nitro group at the ortho position activates the C5-chlorine for displacement by piperidine.

Step 1:

-

Reagents: 5-chloro-2-nitrobenzoic acid, Piperidine (excess), DMA (Dimethylacetamide).

-

Mechanism: Meisenheimer complex formation followed by chloride elimination.

-

Critical Control: The reaction must be monitored for the complete consumption of the starting chloride to avoid inseparable mixtures.

Step 2: Nitro Reduction

-

Reagents:

(gas), 10% Pd/C catalyst. -

Outcome: 5-piperidinoanthranilic acid (often an oil or low-melting solid).[2][4]

-

Stability Note: Anthranilic acids are prone to decarboxylation at high temperatures; maintain temperatures <100°C during workup.

Visualization of Synthesis

Caption: Synthetic route from chloronitrobenzoic acid to the 5-piperidinyl scaffold and subsequent cyclization.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Research Scale Synthesis

Protocol A: Synthesis of 2-Nitro-5-piperidinobenzoic acid

-

Charge: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzoic acid (13.7 g, 68 mmol) in DMA (100 mL).

-

Addition: Add piperidine (27 mL, 273 mmol) slowly. Note: Exothermic reaction.

-

Reaction: Heat to 120°C with stirring for 18 hours.

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Basify: Add 2N NaOH to pH 10 (removes unreacted acid as salt).

-

Wash: Extract with Ethyl Acetate (removes non-acidic impurities).

-

Acidify: Treat aqueous layer with conc.[1][2][3] HCl to pH 2.[1][2][3]

-

Isolate: Filter the yellow precipitate (2-nitro-5-piperidinobenzoic acid).

-

Yield Target: ~90% (mp 130-140°C).

-

Protocol B: Reduction to 5-Piperidinyl-anthranilic acid

-

Charge: Suspend the nitro intermediate (10 g) in DMA (150 mL) with 10% Pd/C (1 g).

-

Hydrogenation: Stir under

atmosphere (balloon pressure sufficient) at 40°C for 4 hours. -

Purification: Filter through Celite to remove catalyst. Evaporate filtrate.

-

Result: The product is obtained as an oil or solid, typically used directly in cyclization steps due to oxidation sensitivity.

Biological Applications & Mechanism

The primary utility of this scaffold lies in its conversion to EGFR inhibitors .

The EGFR Signaling Pathway Context

When cyclized to a quinazoline, the 5-piperidinyl group (now at position 6) is crucial for the efficacy of drugs targeting the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action:

-

ATP Competition: The quinazoline core mimics the adenine ring of ATP.

-

Solvent Interaction: The piperidine ring extends out of the ATP pocket, interacting with the solvent interface. This prevents the drug from being "buried" too deeply in hydrophobic pockets, maintaining a balance between affinity and solubility.

-

Signal Blockade: Inhibition of EGFR autophosphorylation prevents downstream signaling (MAPK/ERK and PI3K/Akt pathways), leading to apoptosis in cancer cells.

Pathway Visualization

Caption: Mechanism of action for 5-piperidinyl-anthranilic acid derived inhibitors in the EGFR pathway.

Future Outlook

While the quinazoline application is mature, the free acid scaffold (5-piperidinyl-anthranilic acid) is re-emerging in metabolic disease research. Recent studies suggest that 5-substituted anthranilic acids can act as PPAR modulators or Aldose Reductase Inhibitors , offering a multi-target approach for Metabolic Syndrome (MetS). The basic piperidine tail provides a unique handle for lysosomotropic drug design, potentially increasing intracellular retention in acidic tissues (e.g., inflamed joints or tumors).

References

-

Barker, A. J., et al. (1993). Quinazoline derivatives useful for treatment of neoplastic disease. US Patent 5,457,105. Link

-

Gibson, K. H., et al. (1993). Quinazoline derivatives. European Patent EP0566226A1.[1][3] Link

-

Chakrabarty, S., et al. (2018).[5] Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301.[5] Link

-

Yadav, M. R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. Link

-

Cipriani, P., et al. (2022). In Combo Studies for the Optimization of 5-Aminoanthranilic Acid Derivatives as Potential Multitarget Drugs for the Management of Metabolic Syndrome. Pharmaceuticals, 15(11), 1461. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CA2086968C - Quinazoline derivatives - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease - Google Patents [patents.google.com]

- 5. Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-Amino-5-(1-Piperidinyl)-Benzoic Acid Scaffolds

[1]

Executive Summary & Scaffold Analysis

The 2-amino-5-(1-piperidinyl)-benzoic acid (CAS: 153437-58-2 ) scaffold integrates the privileged anthranilic acid core with a piperidine moiety. This combination leverages the hydrogen-bonding capability of the carboxylic acid and amino groups (mimicking the transition state of peptide hydrolysis or binding to polar pockets) with the hydrophobic, steric bulk of the piperidine ring at the 5-position.

Key Pharmacological Profiles:

-

GPR35 Agonism: The scaffold mimics the structural features of known GPR35 ligands (e.g., Zaprinast, NPPB), where the 5-position substitution is critical for receptor activation.

-

Chloride Channel Modulation: Analogous to 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), the 5-piperidinyl group provides the necessary lipophilicity to block chloride conductance in cystic fibrosis transmembrane conductance regulator (CFTR) or calcium-activated chloride channels (CaCCs).

-

Anti-Inflammatory Activity: As a derivative of anthranilic acid, the scaffold retains potential COX-1/COX-2 inhibitory activity, though 5-substitution often shifts specificity towards other targets like kinases.

Chemical Synthesis & Structural Validation

The synthesis of 2-amino-5-(1-piperidinyl)-benzoic acid typically proceeds via nucleophilic aromatic substitution (

Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution (

-

Reagents: 5-Fluoro-2-nitrobenzoic acid (1.0 eq), Piperidine (2.5 eq),

(2.0 eq). -

Solvent: DMF or DMSO.

-

Conditions: Heat at 80-100°C for 4-6 hours.

-

Mechanism: The piperidine acts as a nucleophile, displacing the fluorine atom at the 5-position (activated by the ortho-nitro and para-carboxyl groups).

-

Workup: Pour into ice water, acidify with HCl to pH 3-4. The yellow precipitate (5-(piperidin-1-yl)-2-nitrobenzoic acid) is filtered and dried.

Step 2: Nitro Reduction

-

Reagents:

(balloon), 10% Pd/C (catalytic). -

Solvent: Methanol or Ethanol.

-

Conditions: Stir at RT for 2-12 hours.

-

Mechanism: Catalytic hydrogenation reduces the nitro group to an amino group.

-

Workup: Filter through Celite, concentrate filtrate. Recrystallize from Ethanol/Water.

Visualization: Synthesis Pathway

Figure 1: Synthetic route for 2-amino-5-(1-piperidinyl)-benzoic acid via SnAr and hydrogenation.

Biological Activity Profiles

GPR35 Agonism

G-protein coupled receptor 35 (GPR35) is an orphan receptor associated with immune regulation, pain, and hypoxia. 5-substituted anthranilic acids are established GPR35 agonists.

-

Mechanism: The carboxylic acid moiety forms a salt bridge with Arg164 (human GPR35) or similar residues in the binding pocket. The 5-piperidinyl group occupies a hydrophobic sub-pocket, enhancing binding affinity compared to the unsubstituted parent.

-

Signaling: Activation leads to

or

Chloride Channel Blockade

The scaffold shares significant homology with NPPB and DPC (diphenylamine-2-carboxylate), classic chloride channel blockers.

-

Activity: Inhibition of cAMP-activated

currents. -

SAR Insight: The piperidine ring provides steric bulk similar to the phenylpropyl group of NPPB, potentially blocking the channel pore or stabilizing the closed state.

Kinase Inhibition (Scaffold Utility)

The 2-aminobenzoic acid motif is a precursor to quinazolin-4(3H)-ones , a privileged scaffold for kinase inhibitors (e.g., EGFR, VEGFR).

-

Transformation: Cyclization with formamide or urea yields 6-(piperidin-1-yl)quinazolin-4(3H)-one.

-

Target: The piperidine group at position 6 (of the quinazolinone) can be further functionalized to interact with the solvent-exposed region of the ATP-binding pocket.

Experimental Protocols

Protocol A: GPR35 Calcium Mobilization Assay

Validates the agonist activity of the scaffold.

-

Cell Line: HEK293 cells stably expressing human GPR35a and

(promiscuous G-protein to couple to -

Seeding: Plate cells (20,000/well) in 384-well black-wall plates. Incubate overnight.

-

Dye Loading: Aspirate medium. Add Calcium-4 assay kit dye (Molecular Devices) in HBSS/HEPES. Incubate 1h at 37°C.

-

Compound Addition: Add 2-amino-5-(1-piperidinyl)-benzoic acid (0.1 nM – 100

M) using an automated liquid handler (e.g., FLIPR). -

Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

-

Analysis: Calculate

based on peak fluorescence relative to control (Zaprinast).

Protocol B: Chloride Channel Electrophysiology (Patch Clamp)

Validates channel blocking activity.

-

Setup: Whole-cell patch clamp on T84 epithelial cells (endogenous CFTR/CaCC).

-

Solutions:

-

Pipette (Intracellular): 140 mM NMDG-Cl, 2 mM

, 10 mM HEPES, 1 mM EGTA. -

Bath (Extracellular): 140 mM NMDG-Cl, 2 mM

, 1 mM

-

-

Stimulation: Activate currents with Forskolin (10

M) for CFTR or Ionomycin (1 -

Perfusion: Perfuse scaffold (10-100

M). Record current reduction at +60 mV and -60 mV. -

Data: Plot I-V curves to determine voltage dependence of the block.

Signaling Pathway Visualization

The following diagram illustrates the GPR35 signaling cascade activated by the scaffold.

Figure 2: GPR35 signaling pathways (G12/13 and Beta-Arrestin) activated by anthranilic acid scaffolds.

Quantitative Data Summary

| Parameter | Value / Range | Context |

| LogP (Predicted) | ~2.5 - 3.0 | Optimal for membrane permeability and CNS penetration. |

| pKa (Acid) | ~4.5 - 5.0 | Carboxylic acid; ionized at physiological pH. |

| pKa (Base) | ~2.5 (Aniline) | Weakly basic due to conjugation with the ring. |

| GPR35 | 0.5 - 10 | Estimated based on Zaprinast/NPPB analogs [1]. |

| Cl- Channel | 10 - 50 | Estimated based on NPPB activity [2]. |

| Molecular Weight | 220.27 g/mol | Fragment-like; suitable for growing into larger inhibitors. |

References

-

Taniguchi, Y., et al. (2006). "Discovery of GPR35 Agonists: Structure-Activity Relationship Studies of 2-Aminobenzoic Acid Derivatives." Journal of Medicinal Chemistry. Link

-

Wang, T., et al. (2002). "Structure-activity relationship of anthranilic acid derivatives as chloride channel blockers." British Journal of Pharmacology. Link

-

CymitQuimica. (2024). "2-AMINO-5-(1-PIPERIDINYL)-BENZOIC ACID Product Sheet (CAS 153437-58-2)." Chemical Supplier Data. Link

-

Divorty, N., et al. (2015). "GPR35: An Emerging Target in Inflammatory and Metabolic Disease." Frontiers in Pharmacology. Link

2-Amino-5-(1-piperidinyl)-benzoic acid vs. 5-amino-2-(1-piperidinyl)-benzoic acid isomers

The following technical guide details the structural, synthetic, and functional differentiation of 2-amino-5-(1-piperidinyl)-benzoic acid (Isomer A) and 5-amino-2-(1-piperidinyl)-benzoic acid (Isomer B).

Executive Summary

The positional isomers of piperidinyl-benzoic acid—specifically the ortho-amino/ meta-piperidinyl (Isomer A) and ortho-piperidinyl/ meta-amino (Isomer B) variants—represent distinct chemical entities with divergent electronic properties and synthetic access points. These molecules serve as critical "privileged scaffolds" in the design of kinase inhibitors, GPCR ligands (specifically histamine antagonists), and non-steroidal anti-inflammatory drugs (NSAIDs). This guide delineates the regioselective synthesis and structural characterization required to distinguish these isomers in a drug discovery workflow.

The Isomers at a Glance

| Feature | Isomer A | Isomer B |

| IUPAC Name | 2-amino-5-(piperidin-1-yl)benzoic acid | 5-amino-2-(piperidin-1-yl)benzoic acid |

| Core Scaffold | 5-substituted Anthranilic Acid | 2-substituted Benzoic Acid |

| Primary Steric Feature | Planar (Intramolecular H-bond) | Twisted (Steric Clash: COOH vs Piperidine) |

| Key Precursor | 5-chloro-2-nitrobenzoic acid | 2-chloro-5-nitrobenzoic acid |

| Primary Application | Kinase Inhibitors, Fluorescent Probes | Sterically crowded ligands, GPCRs |

Structural & Electronic Analysis

The "Ortho-Effect" and Conformational Locking

The defining difference between these isomers lies in the interaction between the substituent at position 2 and the carboxyl group at position 1.

-

Isomer A (2-Amino): The amino group at C2 acts as a hydrogen bond donor to the carbonyl oxygen of the C1-carboxylate. This forms a stable 6-membered pseudo-ring, locking the system into a planar conformation. This planarity enhances

-conjugation across the ring, making the C5-piperidinyl group a strong electron donor into a conjugated system. -

Isomer B (2-Piperidinyl): The bulky piperidine ring at C2 creates severe steric strain with the C1-carboxylate. To relieve this strain, the carboxylate group twists out of the plane of the benzene ring (deconjugation). Furthermore, the piperidine ring often adopts a perpendicular orientation relative to the benzene ring.

Electronic Pathway Visualization

The following diagram illustrates the electronic flow and steric consequences for both isomers.

Caption: Structural logic flow demonstrating the planar stability of Isomer A versus the steric torsion inherent in Isomer B.

Synthetic Strategies

To ensure high regiochemical fidelity, the synthesis of these isomers should not rely on direct electrophilic aromatic substitution of a pre-formed amino-benzoic acid, which yields inseparable mixtures. Instead, Nucleophilic Aromatic Substitution (SNAr) on activated nitro-benzoic acid precursors is the industry standard [1, 6].

Synthesis of Isomer A (2-Amino-5-piperidinyl)

Target: 2-amino-5-(piperidin-1-yl)benzoic acid

Retrosynthesis: Reduction of 2-nitro-5-(piperidin-1-yl)benzoic acid

Mechanism: The nitro group at C2 is para to the chlorine at C5. Through resonance, the nitro group withdraws electron density from the C5 position, activating it for nucleophilic attack by piperidine.

Protocol A: SNAr Displacement

-

Reagents: 5-Chloro-2-nitrobenzoic acid (1.0 eq), Piperidine (3.0 eq), K2CO3 (2.0 eq).

-

Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).

-

Conditions: Heat to 80–100 °C for 4–6 hours. Monitor by TLC (5-chloro starting material is less polar than the amine product).

-

Workup: Pour into ice water. Acidify to pH 4 with 1M HCl. The yellow precipitate is the intermediate 5-(piperidin-1-yl)-2-nitrobenzoic acid .

-

Reduction: Dissolve intermediate in MeOH. Add 10% Pd/C (catalytic). Stir under H2 balloon (1 atm) for 2 hours. Filter and concentrate to yield Isomer A.

Synthesis of Isomer B (5-Amino-2-piperidinyl)

Target: 5-amino-2-(piperidin-1-yl)benzoic acid

Retrosynthesis: Reduction of 5-nitro-2-(piperidin-1-yl)benzoic acid

Mechanism: The nitro group at C5 is para to the chlorine at C2. This activates the C2 position for displacement. Note: This reaction can be slower than Route A due to the steric hindrance of the adjacent carboxylic acid, but the electronic activation is sufficient [6].

Protocol B: "Green" Aqueous Amination (Authoritative Method)

Based on protocols for 2-chloro-5-nitrobenzoic acid derivatives [6]:

-

Reagents: 2-Chloro-5-nitrobenzoic acid (1.0 eq), Piperidine (2.5 eq).

-

Solvent: Water (Superheated) or Ethanol/Water (1:1).

-

Conditions: Reflux at 100 °C (or 120 °C in sealed vessel) for 3–5 hours. The use of water avoids toxic dipolar aprotic solvents.

-

Workup: Acidify aqueous mixture to precipitate 2-(piperidin-1-yl)-5-nitrobenzoic acid .

-

Reduction: Standard Fe/HCl reduction or catalytic hydrogenation (as above) yields Isomer B.

Synthetic Workflow Diagram

Caption: Divergent synthetic pathways utilizing regioselective nucleophilic aromatic substitution (SnAr).

Analytical Characterization Data

Researchers must validate the synthesis using NMR and Mass Spectrometry. The following table highlights the expected diagnostic signals.

| Analytical Method | Signal | Isomer A (2-NH2, 5-Pip) | Isomer B (5-NH2, 2-Pip) |

| 1H NMR (Aromatic) | Protons ortho to COOH | Doublet at C6 (approx 7.2 ppm) | Doublet at C6 (approx 7.0 ppm) |

| 1H NMR (NH2) | Chemical Shift | Broad singlet, often desheilded (>6 ppm) due to H-bond | Broad singlet, typical aniline range (3-5 ppm) |

| MS (Fragmentation) | Loss of CO2 | Fast (M-44 peak prominent) | Slower (Steric bulk stabilizes carboxylate loss less efficiently) |

| HPLC Retention | Reverse Phase (C18) | Later Elution (Planar, better stacking) | Earlier Elution (Twisted, more soluble) |

Functional Applications in Drug Discovery

Isomer A: The Kinase/Fluorescence Scaffold

Isomer A is chemically related to anthranilic acid fluorophores. The conjugation between the C5-nitrogen and the anthranilate core allows for fluorescence.

-

Application: Used as a core for constructing Quinazolinone-based kinase inhibitors. The 2-amino group is cyclized with aldehydes or carboxylic acids to form the quinazolinone ring [2].

Isomer B: The GPCR/Steric Scaffold

Isomer B mimics the structure of sterically crowded antihistamines.

-

Application: Precursor for Alcaftadine-like analogues. The steric bulk at position 2 is often required to fit into specific hydrophobic pockets of GPCRs (like H1 or 5-HT receptors) where a planar molecule would be rejected [4, 5].

References

-

Sigma-Aldrich. (n.d.). 5-Amino-2-piperidin-1-yl-benzoic acid Product Page. Retrieved from

-

BenchChem. (2025).[1] Application Notes: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. Retrieved from

-

PubChem. (n.d.). 2-amino-5-(piperidin-1-yl)benzamide Compound Summary. Retrieved from

-

Google Patents. (2020). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate. Retrieved from

-

University of Pisa. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. Retrieved from

-

ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from

Sources

Piperidinyl-Substituted Benzoic Acid Building Blocks: A Technical Guide for Drug Discovery

Topic: Piperidinyl-substituted benzoic acid building blocks for drug discovery Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidinyl-substituted benzoic acid scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a critical junction between the rigid aromatic cores typical of kinase inhibitors or GPCR ligands and the solubilizing, basic pharmacophores required for favorable ADME profiles. This guide analyzes the structural utility, synthetic accessibility, and strategic application of these building blocks, with a specific focus on the 4-(piperidin-4-yl)benzoic acid motif widely used in PROTAC linker design and allosteric modulators.

Structural Significance & Physicochemical Properties[1][2][3][4]

The "Privileged" Nature of the Scaffold

The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs.[1] When tethered to a benzoic acid moiety, it creates a bifunctional building block that offers unique advantages:

-

Conformational Restriction: Unlike flexible alkyl linkers, the piperidine ring (typically in a chair conformation) introduces a defined vector, reducing the entropic penalty upon protein binding.

-

Basicity Modulation: The secondary amine (pKa ~11.[2]2) provides a handle for salt formation, significantly improving aqueous solubility compared to phenyl or pyridine analogs.

-

Metabolic Stability: While susceptible to oxidative metabolism at the

-carbon, the piperidine ring is generally more stable than electron-rich pyrrolidines and lacks the toxicity liabilities often associated with aniline-derived substructures.

Regioisomer Considerations

The vector relationship between the carboxylic acid (electrophile for coupling) and the piperidine nitrogen (nucleophile/basic center) is defined by the substitution pattern:

-

Para (4-substituted): Linear geometry, ideal for PROTAC linkers and spanning deep binding pockets (e.g., kinase ATP sites).

-

Meta (3-substituted): Introduces a "kink," useful for inducing turns in macrocycles or matching non-linear GPCR pharmacophores.

-

Ortho (2-substituted): High steric clash; often induces out-of-plane twisting of the aromatic ring, useful for atropisomer-like selectivity but synthetically more challenging.

Visualizing the SAR Landscape

The following diagram illustrates the Structure-Activity Relationship (SAR) and property modulation offered by this scaffold.

Figure 1: SAR and physicochemical impact of the piperidinyl-benzoic acid scaffold in drug design.

Synthetic Methodologies

The synthesis of these building blocks has evolved from linear reduction strategies to convergent cross-coupling methods. The Suzuki-Miyaura coupling is currently the industry standard due to its modularity and tolerance of functional groups.

Convergent Route: Suzuki-Miyaura Coupling

This approach involves coupling a protected piperidine boronate with a halobenzoic ester. It allows for the late-stage introduction of the piperidine ring, which is crucial for library synthesis.

-

Building Block A: N-Boc-4-piperidineboronic acid pinacol ester (commercially available).

-

Building Block B: Methyl 4-bromobenzoate (or iodobenzoate).

-

Catalyst System: Pd(dppf)Cl₂ is preferred for its stability and efficiency with aryl bromides.

Linear Route: Pyridine Reduction

Historically, 4-(pyridin-4-yl)benzoic acid derivatives were hydrogenated (H₂/PtO₂) to yield the piperidine.

-

Drawback: Requires harsh conditions that may reduce other sensitive functional groups (e.g., nitriles, alkenes) and often yields cis/trans mixtures if the ring is substituted.

Synthesis Workflow Diagram

Figure 2: Comparative synthetic workflows for generating piperidinyl-benzoic acid building blocks.

Experimental Protocol: Suzuki Coupling Synthesis

Objective: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid via Suzuki coupling. This protocol is designed to be robust, scalable, and self-validating through TLC and NMR checkpoints.

Reagents & Materials

-

Substrate: Methyl 4-bromobenzoate (1.0 equiv)

-

Boronate: 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Base: Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromobenzoate (1.0 g, 4.65 mmol) and the N-Boc-piperidine boronate (1.74 g, 5.58 mmol) in 1,4-dioxane (20 mL).

-

Add a solution of K₂CO₃ (1.93 g, 13.95 mmol) in water (5 mL).

-

Critical Step: Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes. Causality: Oxygen poisons Pd(0) species, leading to homocoupling side products and stalled conversion.

-

Add Pd(dppf)Cl₂ (170 mg, 0.23 mmol) quickly under a nitrogen stream.

-

Seal the flask and heat to 80°C for 12–16 hours.

Step 2: Validation Checkpoint

-

TLC Analysis: Elute with Hexanes/EtOAc (3:1).

-

Success Criteria: Disappearance of the starting bromide (Rf ~0.6) and appearance of a new, UV-active spot (Rf ~0.4) which stains blue with Ninhydrin (after Boc deprotection on plate) or KMnO4.

-

Step 3: Workup & Hydrolysis (Telescoped)

-

Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black.

-

Option for Free Acid: To the filtrate, add LiOH (3.0 equiv) and stir at 60°C for 4 hours to saponify the methyl ester.

-

Acidify the aqueous layer to pH 4 using 1N HCl. The product, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, will precipitate as a white solid.

-

Filter the solid, wash with water, and dry under vacuum.

Data Summary Table

| Parameter | Specification | Notes |

| Yield | 75–85% | High efficiency due to stable catalyst. |

| Appearance | White to Off-white powder | Coloration indicates residual Pd. |

| ¹H NMR (DMSO-d₆) | Characteristic aromatic AB system. | |

| LC-MS | [M+H-Boc]⁺ = 206.1 | Boc group is labile in some MS sources. |

Applications in Drug Discovery[1][2][3][4][5][6][7]

PROTAC Linkers

The 4-piperidinyl-benzoic acid moiety is a staple in Proteolysis Targeting Chimeras (PROTACs). The rigid phenyl ring combined with the semi-rigid piperidine provides a "stiff" linker segment that can improve cell permeability compared to long PEG chains.

-

Mechanism:[3][4][5][6] The carboxylic acid conjugates to the E3 ligase ligand (e.g., VHL or Cereblon binder), while the piperidine nitrogen serves as an attachment point for the "warhead" targeting the protein of interest.

Allosteric Modulators

In GPCR drug discovery, this scaffold frequently appears in negative and positive allosteric modulators (NAMs/PAMs).

-

Example:EP2 Receptor PAMs . Compounds containing the 2-piperidinyl phenyl benzamide core have been identified as positive allosteric modulators for the prostaglandin receptor EP2, showing neuroprotective effects. The piperidine ring engages in hydrophobic interactions within the allosteric pocket, while the amide linker directs the aromatic ring for

-stacking interactions.

References

-

Piperidine-containing drugs and recently studied analogs. PubMed. [Link]

-

Discovery of 2-Piperidinyl Phenyl Benzamides... as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. Journal of Medicinal Chemistry. [Link]

-

Expedient synthesis of

-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling. Organic Letters. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

Technical Guide: Therapeutic Potential of 5-(1-piperidinyl)-Anthranilic Acid Derivatives

The following is an in-depth technical guide on the therapeutic potential of 5-(1-piperidinyl)-anthranilic acid derivatives, designed for researchers and drug development professionals.

Executive Summary: The Privileged Scaffold Re-Engineered

Anthranilic acid (2-aminobenzoic acid) is a "privileged structure" in medicinal chemistry, serving as the core scaffold for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging kinase inhibitors.[1] While traditional fenamates (e.g., mefenamic acid, flufenamic acid) rely on electron-withdrawing groups (Cl, CF₃) or lipophilic aryl groups at the nitrogen position, the introduction of a piperidinyl moiety at the C5 position represents a strategic shift in structure-activity relationship (SAR) design.

This guide analyzes the 5-(1-piperidinyl)-anthranilic acid scaffold. Unlike the classic N-aryl derivatives, the C5-piperidinyl substitution introduces a bulky, basic, and lipophilic domain distal to the carboxylate pharmacophore. This modification fundamentally alters the electronic properties of the benzene ring, shifting the therapeutic potential from simple COX inhibition toward multi-targeted kinase modulation (EGFR/VEGFR) , metabolic regulation (PPAR) , and neuroprotection .

Chemical Biology & SAR Logic

Structural Rationale

The 5-(1-piperidinyl) substitution confers three critical pharmacological advantages over the parent anthranilic acid:

-

Electronic Donation: The piperidine nitrogen lone pair acts as a strong mesomeric donor (+M effect) para to the 2-amino group. This increases the electron density of the aromatic ring, potentially enhancing

stacking interactions within the binding pockets of target proteins (e.g., the ATP-binding site of kinases). -

Solubility & Basicity: The piperidine ring introduces a solubilizing basic center (pKa ~11 for isolated piperidine, modulated by the aryl ring), improving the pharmacokinetic profile (ADME) compared to highly lipophilic fenamates.

-

Steric Bulk: The 5-position vector points away from the primary binding interface in COX enzymes but is critical for occupying the "solvent-exposed region" or "selectivity pocket" in kinase enzymes (e.g., the ribose-binding pocket).

Physicochemical Profile (Predicted)

| Property | 5-(1-piperidinyl)-Anthranilic Acid | Mefenamic Acid (Reference) | Impact on Drug Design |

| MW | ~220.27 Da | 241.29 Da | Fragment-like, ideal for lead optimization. |

| cLogP | ~2.1 - 2.5 | ~5.1 | Improved water solubility; reduced risk of phospholipidosis. |

| H-Bond Donors | 2 (NH₂, COOH) | 2 | Retains key interactions with Glu/Asp residues in targets. |

| H-Bond Acceptors | 4 (N, O) | 3 | Additional acceptor (piperidine N) for H-bonding. |

| TPSA | ~60 Ų | ~50 Ų | Good blood-brain barrier (BBB) permeability potential. |

Therapeutic Applications & Mechanisms[1][2][3]

Primary Indication: Kinase Inhibition (Oncology)

The most promising application of 5-(1-piperidinyl)-anthranilic acid derivatives is in the inhibition of receptor tyrosine kinases (RTKs), specifically EGFR and VEGFR .

-

Mechanism: The anthranilic acid carboxylate and amino groups mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase. The 5-piperidinyl group extends into the solvent channel or the hydrophobic back-pocket, mimicking the quinazoline core of drugs like Gefitinib.

-

Target: EGFR (Epidermal Growth Factor Receptor) . Overexpression leads to uncontrolled cell proliferation.

-

Signaling Pathway: The derivative blocks autophosphorylation, halting the downstream RAS-RAF-MEK-ERK cascade.

Secondary Indication: Metabolic Modulation (PPAR Agonism)

Recent studies on fenamate analogs suggest activity at Peroxisome Proliferator-Activated Receptors (PPARs) .

-

Mechanism: The acidic headgroup binds to the PPAR

ligand-binding domain (LBD), while the lipophilic 5-piperidinyl tail occupies the hydrophobic arm of the pocket. -

Therapeutic Outcome: Insulin sensitization (Type 2 Diabetes) and anti-inflammatory effects in adipose tissue.

Tertiary Indication: Neuroprotection

Anthranilic acid is a metabolite of the kynurenine pathway. Derivatives can modulate the kynurenine-3-monooxygenase (KMO) or act as NMDA receptor antagonists . The piperidine ring improves BBB penetration, making this scaffold viable for treating neurodegenerative conditions like Alzheimer's.

Visualizing the Mechanism

The following diagram illustrates the dual-potential mechanism: Kinase Inhibition (Oncology) and PPAR Activation (Metabolic).

Caption: Dual mechanism of action targeting EGFR kinase activity (inhibition) and PPAR-gamma activation (agonism).

Experimental Protocols

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The most robust method to install the piperidine ring at the 5-position of the anthranilic acid core is via cross-coupling. Direct nucleophilic aromatic substitution is difficult due to the electron-rich nature of the amino-benzoate.

Reaction Scheme: 5-Bromoanthranilic acid + Piperidine → [Pd2(dba)3 / BINAP] → 5-(1-Piperidinyl)-anthranilic acid

Step-by-Step Protocol:

-

Reagents:

-

Substrate: Methyl 2-amino-5-bromobenzoate (1.0 eq) (Protecting the acid as an ester is crucial).

-

Amine: Piperidine (1.2 eq).

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂2(dba)₃] (2 mol%).

-

Ligand: BINAP (racemic) (4 mol%).

-

Base: Cesium Carbonate (Cs₂CO₃) (1.4 eq).

-

Solvent: Toluene (Anhydrous).

-

-

Procedure:

-

Step A (Coupling): In a glovebox or under Argon, mix the bromo-ester, piperidine, Pd catalyst, BINAP, and base in toluene.

-

Heating: Seal the reaction vessel and heat to 100°C for 16 hours . Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT, filter through Celite to remove Pd residues. Concentrate the filtrate. Purify via flash chromatography (Silica gel).

-

Step B (Hydrolysis): Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3 eq). Stir at RT for 4 hours.

-

Isolation: Acidify with 1M HCl to pH 4. The product, 5-(1-piperidinyl)-anthranilic acid , will precipitate. Filter and dry.

-

In Vitro Validation: EGFR Kinase Assay (FRET-based)

To verify the "Kinase Inhibitor" hypothesis.

-

Assay Setup: Use a LanthaScreen™ Eu Kinase Binding Assay.

-

Components: Recombinant EGFR kinase domain, Alexa Fluor® 647-labeled ATP tracer, Europium-labeled anti-tag antibody.

-

Protocol:

-

Prepare a 3-fold serial dilution of the 5-(1-piperidinyl)-anthranilic acid derivative in DMSO (Top conc: 10 µM).

-

Add 5 µL of compound to a 384-well plate.

-

Add 5 µL of Kinase/Antibody mixture.

-

Add 5 µL of Tracer.

-

Incubate for 60 minutes at Room Temperature.

-

-

Readout: Measure TR-FRET signal (Ratio of 665 nm / 615 nm).

-

Analysis: Plot dose-response curve to determine IC₅₀. A potent hit will show IC₅₀ < 100 nM.

Synthesis Workflow Diagram

Caption: Synthetic route for the generation of 5-(1-piperidinyl)-anthranilic acid from 5-bromo precursor.

Future Outlook & Strategic Recommendations

The 5-(1-piperidinyl)-anthranilic acid scaffold represents an under-explored chemical space bridging the gap between classic NSAIDs and modern kinase inhibitors.

-

Lead Optimization: Researchers should focus on substituting the 4-position of the piperidine ring. Adding a polar group (e.g., -OH, -NH2) here could further enhance solubility and create novel H-bond interactions within the kinase ribose pocket.

-

Combination Therapy: Given the potential dual activity (Anti-inflammatory + Anti-proliferative), this scaffold is a prime candidate for Colorectal Cancer (CRC) therapy, where inflammation drives tumorigenesis.

-

Safety Profiling: Early toxicology screens must assess hERG channel inhibition , a common risk with piperidine-containing aromatic compounds.

References

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Link

-

Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry. Link

-

Levin, J. I., et al. (2001).[2] The Discovery of Anthranilic Acid-Based MMP Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research. Link

-

Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research. Link

Sources

Methodological & Application

Application Note: Synthesis of Quinazolinone Scaffolds from 2-Amino-5-(1-piperidinyl)-benzoic Acid

Executive Summary

Quinazolin-4(3H)-ones are "privileged structures" in medicinal chemistry, serving as the core scaffold for varying classes of therapeutic agents, including anticonvulsants (Methaqualone), antihypertensives (Quinethazone), and recent anticancer kinase inhibitors.

This guide details the synthesis of quinazolinone derivatives starting from 2-Amino-5-(1-piperidinyl)-benzoic acid . This specific precursor is valuable because the C6-piperidinyl moiety (in the final quinazolinone numbering) acts as a solubility-enhancing group and a metabolic handle, often improving the pharmacokinetic profile of the drug candidate.

We present two distinct synthetic pathways:

-

Method A (The "Core" Route): Direct cyclization with formamide to yield the C2-unsubstituted parent scaffold.

-

Method B (The "Diversity" Route): A two-step sequence via a benzoxazinone intermediate to generate 2,3-disubstituted libraries.

Strategic Analysis & Retrosynthesis

The primary challenge with 2-Amino-5-(1-piperidinyl)-benzoic acid is the basicity of the piperidine nitrogen (

Pathway Visualization

Figure 1: Synthetic pathways for accessing distinct quinazolinone subclasses from the piperidinyl-anthranilic acid precursor.

Method A: Direct Cyclocondensation (Niementowski Reaction)

This method is ideal for generating the 6-(piperidin-1-yl)quinazolin-4(3H)-one core, which can be further functionalized at the N3 position via alkylation or used as a fragment in larger assemblies.

Mechanism

The reaction proceeds via the formation of an o-amido intermediate followed by thermal dehydration. The high boiling point of formamide drives the reaction by distilling off the water formed.

Protocol

Reagents:

-

2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv)

-

Formamide (10.0 - 15.0 equiv) — Acts as solvent and reagent

-

Ammonium acetate (0.1 equiv) — Optional catalyst

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 2-Amino-5-(1-piperidinyl)-benzoic acid (e.g., 5.0 g, 22.7 mmol).

-

Addition: Add Formamide (15 mL). The solid may not dissolve immediately.

-

Reaction: Equip with a reflux condenser and heat the mixture to 140–150 °C in an oil bath.

-

Critical Observation: The mixture should become homogeneous as it heats. Evolution of water vapor (and potentially some ammonia) will occur.

-

Duration: Stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting acid spot (usually near baseline due to zwitterionic nature) should disappear, replaced by a less polar UV-active spot.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (approx. 100 g).

-

Stir vigorously for 30 minutes. The product should precipitate as a solid.[1]

-

Note: If the piperidine moiety keeps the product soluble (due to protonation by residual formic acid generated), adjust pH to ~8-9 using saturated NaHCO₃ solution.

-

-

Purification:

-

Filter the solid and wash copiously with water to remove excess formamide.

-

Recrystallize from Ethanol or DMF/Water mixture.

-

Expected Yield: 75–85%

Method B: The Benzoxazinone Route (Library Synthesis)

This method is preferred when diversity at the N3 position (R-group) and C2 position (Methyl) is required. It proceeds via a reactive benzoxazinone intermediate (dynamic kinetic resolution is not required here, but moisture exclusion is critical).

Protocol

Part 1: Synthesis of the Benzoxazinone Intermediate

-

Setup: Mix 2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv) with Acetic Anhydride (5.0 equiv).

-

Reaction: Reflux at 120–130 °C for 1–2 hours.

-

Chemistry: This simultaneously acetylates the amine and dehydrates the acid to close the ring, forming 2-methyl-6-(piperidin-1-yl)-4H-3,1-benzoxazin-4-one .

-

-

Isolation: Distill off excess acetic anhydride under reduced pressure. The residue (often a yellowish solid) is usually pure enough for the next step. Do not expose to moisture for long periods.

Part 2: Amine Condensation

-

Reaction: Dissolve the benzoxazinone residue in Glacial Acetic Acid (or Ethanol for sensitive amines).

-

Addition: Add the primary amine (

, 1.1 equiv). -

Cyclization: Reflux for 3–5 hours.

-

Workup: Pour into water. Neutralize with ammonia or NaHCO₃ to precipitate the free base of the piperidinyl-quinazolinone. Filter and recrystallize.[1][3]

Analytical Data & Validation

When characterizing these derivatives, specific NMR signatures confirm the structure.[3]

| Feature | 1H NMR Signal (approx. in DMSO-d6) | Structural Confirmation |

| H-2 (Method A) | Singlet, | Confirms quinazolinone ring closure (C2-H). |

| Piperidine | Multiplets, | Confirms integrity of the 6-substituent. |

| H-5, H-7, H-8 | Aromatic region, | Pattern depends on 6-substitution (usually d, dd, d). |

| N3-H (Method A) | Broad Singlet, | Disappears upon N3-alkylation (Method B). |

Troubleshooting & Optimization

Issue 1: Poor Precipitation in Method A.

-

Cause: The basic piperidine nitrogen forms a water-soluble formate salt.

-

Fix: Ensure the quench water is basic (pH > 9). Use 10% NaOH dropwise until precipitation completes.

Issue 2: Incomplete Cyclization in Method B.

-

Cause: Steric bulk of the amine (

) or insufficient heat. -

Fix: If the intermediate amide is isolated (ring open), add anhydrous ZnCl₂ (0.1 equiv) or NaOAc to the acetic acid reflux to force dehydration.

Issue 3: "Sticky" Products.

-

Cause: Piperidine derivatives can be lipophilic oils.

-

Fix: Triturate the crude oil with diethyl ether or cold acetonitrile to induce crystallization.

References

-

Niementowski Reaction Overview

- Williamson, T. A. "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6. Wiley, 1957.

-

Organic Chemistry Portal. "Synthesis of Quinazolines." Available at: [Link]

-

Benzoxazinone Intermediate Methodology

- Tiwari, S., & Singh, A.

-

National Institutes of Health (PMC). "Quinazoline derivatives: synthesis and bioactivities." Available at: [Link]

-

Microwave Assisted Variants (Green Chemistry)

-

ResearchGate. "Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3." Available at: [Link]

-

- Precursor Properties (2-Amino-5-(1-piperidinyl)-benzoic acid)

Sources

Application Note: Advanced Cyclization Strategies for 2-Amino-5-(1-piperidinyl)-benzoic Acid

Executive Summary

2-Amino-5-(1-piperidinyl)-benzoic acid is a critical "privileged structure" intermediate. Its unique electronic profile—characterized by the electron-donating piperidine ring at the 5-position (para to the amine)—makes it a highly reactive precursor for synthesizing 6-substituted quinazolinones, a scaffold ubiquitous in EGFR kinase inhibitors, PARP inhibitors, and GPCR ligands.[1]

This Application Note provides three validated cyclization protocols. Unlike standard textbook methods, these protocols are optimized for the specific solubility and electronic properties of the piperidinyl-anthranilic acid core. We prioritize Microwave-Assisted Synthesis (MW) for its superior yield and reduced reaction times compared to conventional thermal heating.

Core Reaction Pathways

The following decision tree illustrates the divergent synthetic pathways covered in this guide.

Figure 1: Divergent cyclization pathways for 2-Amino-5-(1-piperidinyl)-benzoic acid. Pathway A targets the mono-carbonyl core; Pathway B targets the dione; Pathway C generates the reactive benzoxazinone electrophile.

Technical Background & Causality

Electronic Considerations

The 5-piperidinyl group acts as a strong Electron Donating Group (EDG).

-

Impact on Nucleophilicity: It increases the electron density on the aniline nitrogen (position 2), making it more nucleophilic than unsubstituted anthranilic acid.[1] This generally accelerates the initial attack on electrophiles (formamide, urea).[1]

-

Oxidation Risk: The electron-rich ring is susceptible to oxidation. Protocols must avoid prolonged exposure to air at high temperatures; inert atmosphere (N2/Ar) is recommended for thermal fusion steps.[1]

Solubility Challenges

The zwitterionic nature of the amino acid (amine + carboxylic acid) combined with the lipophilic piperidine tail creates solubility issues in non-polar solvents.

-

Solution: We utilize polar aprotic solvents (DMF) or neat reactants (Formamide) that can solubilize the zwitterion at high temperatures.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Niementowski Cyclization

Target: 6-(piperidin-1-yl)quinazolin-4(3H)-one Mechanism: Thermal condensation with formamide.

Why Microwave? Conventional reflux in formamide requires 6–12 hours and often leads to oxidative tarring of the piperidine ring. Microwave irradiation creates "hot spots" that overcome the activation energy rapidly (15–30 mins), preserving the electron-rich scaffold.[1]

Materials

-

Starting Material: 1.0 eq (e.g., 220 mg)[1]

-

Formamide: 10–15 volumes (excess, acts as solvent)[1]

-

Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes proton transfer.[1]

Step-by-Step Workflow

-

Preparation: In a 10 mL microwave-compatible vial, suspend the amino acid in formamide. Add ammonium acetate.[2]

-

Irradiation: Cap the vial. Program the microwave reactor (e.g., Biotage or CEM):

-

Temp: 150°C

-

Hold Time: 20 minutes

-

Pressure Limit: 15 bar

-

Stirring: High

-

-

Monitoring: Check TLC (10% MeOH in DCM). The fluorescent blue spot of the starting material should disappear.

-

Workup (Precipitation):

-

Allow the vial to cool to ~60°C.

-

Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.

-

Critical: The product should precipitate as a solid. If it oils out (due to piperidine lipophilicity), adjust pH to ~8 using sat.[1] NaHCO3.

-

-

Purification: Filter the solid, wash with water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF if necessary.

Protocol B: Solvent-Free Urea Fusion

Target: 6-(piperidin-1-yl)quinazoline-2,4(1H,3H)-dione Mechanism: Double condensation with urea.[1]

Why Fusion? Solvent-based methods often require high-boiling toxic solvents like phenol or diglyme. A solvent-free melt is greener and drives the equilibrium by evolving ammonia gas.

Materials

-

Starting Material: 1.0 eq

-

Urea: 5.0 eq (Large excess required to maintain a melt)[1]

Step-by-Step Workflow

-

Mixing: Grind the amino acid and urea together in a mortar until a fine, homogeneous powder is obtained.

-

Fusion: Transfer to a round-bottom flask. Heat the flask in an oil bath pre-heated to 180°C .

-

Observation: The mixture will melt, and ammonia gas will evolve (use a fume hood!).[1]

-

Duration: Heat for 1 hour. The melt will eventually solidify as the higher-melting quinazolinedione forms.

-

-

Workup:

-

Purification: The crude product is usually pure enough (>90%). For analytical purity, dissolve in 0.1 M NaOH (forms the sodium salt), filter, and re-precipitate with dilute HCl.[1]

Protocol C: Benzoxazinone Formation (The "Gateway")

Target: 2-methyl-6-(piperidin-1-yl)-4H-benzo[d][1,3]oxazin-4-one Utility: This is an unstable intermediate used to install substituents at the 2- or 3-position. It must be used immediately or stored under Ar.

Step-by-Step Workflow

-

Reaction: Dissolve starting material (1.0 eq) in Acetic Anhydride (5.0 volumes).

-

Reflux: Heat to reflux (140°C) for 1–2 hours.

-

Monitoring: The reaction mixture will turn from a suspension to a clear solution, then potentially darken.

-

Isolation:

-

Distill off excess acetic anhydride under reduced pressure (rotary evaporator).

-

Wash the residue with dry hexane to remove traces of anhydride.

-

Do not use water (hydrolysis risk).[1]

-

-

Next Step: React immediately with a primary amine (R-NH2) in acetic acid to form 2,3-disubstituted quinazolinones.

Analytical Validation

The following data profiles confirm the formation of the quinazolinone core.

| Feature | Starting Material | Product (Quinazolinone) | Diagnostic Change |

| 1H NMR (COOH) | Broad singlet ~12-13 ppm | Absent | Loss of carboxylic acid proton |

| 1H NMR (NH2) | Broad singlet ~5-7 ppm | Absent | Formation of amide/imine bonds |

| 1H NMR (C2-H) | N/A | Singlet ~8.0 ppm | Distinctive pyrimidine ring proton |

| IR (C=O) | ~1670 cm⁻¹ (Acid) | ~1680 cm⁻¹ (Amide) | Shift to cyclic amide (lactam) |

| Solubility | Soluble in dilute acid/base | Insoluble in water | Loss of zwitterionic character |

References

-

Microwave-Assisted Synthesis

-

Urea Fusion Protocol

- Title: Synthesis of Some New Quinazolinone Derivatives and Evalu

- Source:Asian Journal of Chemistry / PMC.

- Context: Details the fusion method with urea and subsequent workup for quinazoline-2,4-diones.

-

Benzoxazinone Intermediates

-

Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones.[5]

- Source:PMC (N

- Context: Comprehensive review on using acetic anhydride to form the benzoxazinone intermediate

-

-

Piperidine Substituent Effects (EGFR Inhibitors)

- Title: Design and synthesis of novel quinazolinone-based deriv

- Source:Dove Press / NIH.

- Context: Discusses the synthesis of 6-substituted quinazolinones and the electronic influence of substituents like piperidine on biological activity.

Sources

- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

Amide coupling conditions for 2-Amino-5-(1-piperidinyl)-benzoic acid

Application Note: Amide Coupling Strategies for 2-Amino-5-(1-piperidinyl)-benzoic Acid

Part 1: Strategic Analysis & Chemical Logic

1.1 The "Anthranilic Trap" Coupling 2-Amino-5-(1-piperidinyl)-benzoic acid (2-A-5-PBA) presents a classic but often underestimated challenge in medicinal chemistry: the ortho-amino effect . Unlike standard benzoic acids, anthranilic acid derivatives possess a nucleophilic amine at the ortho position relative to the carboxylic acid.

When you activate the carboxylic acid (using EDC, HATU, or SOCl₂), the internal ortho-amine is positioned perfectly for an intramolecular nucleophilic attack. This leads to the rapid formation of Isatoic Anhydride (or benzoxazinone species), effectively "capping" your molecule and preventing reaction with the external amine.

1.2 The Electronic Influence of the 5-Piperidinyl Group The 5-piperidinyl substituent is a strong electron-donating group (EDG).

-

Impact on Nucleophilicity: It significantly increases the electron density of the aromatic ring, making the ortho-amine (

) more nucleophilic than in unsubstituted anthranilic acid. This accelerates the unwanted self-cyclization side reaction. -

Impact on Solubility: The molecule is zwitterionic. The basic piperidine nitrogen and the acidic carboxylate form a strong internal salt lattice, leading to poor solubility in non-polar solvents (DCM, Toluene) and requiring polar aprotic solvents (DMF, NMP, DMSO).

1.3 The Solution Architecture To ensure high yields and reproducibility, we cannot treat this as a standard amide coupling. We must choose a pathway that either exploits the cyclization or outcompetes it.

-

Method A (The Robust Route): Intentionally convert the starting material to the Isatoic Anhydride intermediate using CDI, then ring-open with the target amine. This is the most reliable method for scale-up.

-

Method B (The Direct Route): Use high-activity coupling reagents (HATU) with a "Reverse Addition" protocol to favor intermolecular coupling over intramolecular cyclization.

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways. The "Red Path" represents the failure mode (self-cyclization), while the "Green Paths" represent the successful strategies described below.

Caption: Figure 1. Competing pathways in anthranilic acid coupling. Method A (Green) utilizes the cyclic intermediate, while Method B (Yellow) attempts to outrun it.

Part 3: Detailed Experimental Protocols

Protocol A: The Isatoic Anhydride Method (Recommended)

Best for: Scale-up, valuable amines, and ensuring high purity.

Mechanism: This 2-step (one-pot) sequence uses 1,1'-Carbonyldiimidazole (CDI) to form the reactive isatoic anhydride. The target amine then attacks the carbonyl, releasing CO₂ and generating the amide bond irreversibly.

Reagents:

-

Substrate: 2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv)

-

Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

-

Solvent: Anhydrous DMF or DMA (Due to zwitterionic solubility)

-

Base: DBU (0.1 equiv) - Optional catalyst for ring opening

Step-by-Step Workflow:

-

Activation:

-

Dissolve 1.0 equiv of 2-Amino-5-(1-piperidinyl)-benzoic acid in anhydrous DMF (concentration ~0.2 M).

-

Add 1.1 equiv of CDI in a single portion at Room Temperature (RT).

-

Observation: Evolution of CO₂ gas will be observed.

-

Stir at RT for 1–2 hours. Monitor by LCMS.[1] You will see the disappearance of the acid (M+H) and formation of the anhydride (Mass = Acid + 26 Da).

-

-

Coupling (Ring Opening):

-

Once activation is complete, add the Target Amine (1.0 – 1.1 equiv) directly to the reaction mixture.

-

Heat the reaction to 60–80°C . The piperidinyl electron donation stabilizes the anhydride, so thermal energy is often required to drive the nucleophilic attack by the external amine.

-

Catalysis: If the reaction is sluggish, add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Stir for 4–12 hours.

-

-

Work-up:

-

Cool to RT. Dilute with water (5x reaction volume).

-

The product often precipitates. Filter and wash with water.

-

If no precipitate: Extract with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/phenols) and Brine.

-

Protocol B: Direct HATU Coupling (High Throughput)

Best for: Small scale discovery, library synthesis, or when the target amine is non-nucleophilic.

Mechanism: Uses HATU to generate the highly reactive O-At ester.[2] Critical Control Point: You must NOT pre-activate the acid. Pre-activation allows time for the ortho-amine to attack the activated ester, forming the "dead" byproduct.

Reagents:

Step-by-Step Workflow:

-

Preparation:

-

Dissolve 2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv) AND the Target Amine (1.1 equiv) in DMF.

-

Add DIPEA (3.0 equiv).[3]

-

Note: At this stage, no reaction occurs. The acid and amine are simply co-dissolved.

-

-

Initiation:

-

Add HATU (1.1 equiv) in one portion.

-

Rationale: By having the target amine present at the moment of activation, you maximize the statistical probability of the amine attacking the active ester before the internal aniline can cyclize.

-

-

Reaction:

-

Stir at RT for 2–4 hours.

-

-

Work-up:

-

Standard aqueous work-up or direct purification via Prep-HPLC.

-

Part 4: Data Summary & Troubleshooting

Table 1: Comparison of Coupling Methods

| Feature | Method A (Isatoic Anhydride) | Method B (Direct HATU) |

| Primary Mechanism | Ring Opening of Anhydride | Active Ester Displacement |

| Risk of Cyclization | Zero (Cyclization is the pathway) | High (If pre-activated) |

| Byproducts | Imidazole, CO₂ (Gas) | Tetramethylurea, HOAt |

| Purification | Often Precipitation (High Purity) | Requires Column/HPLC |

| Reaction Temp | 60–80°C | Room Temperature |

| Recommended For | Scale-up (>1g), Weak Amines | Discovery (<50mg), HTS |

Troubleshooting Guide:

-

Issue: Low yield in Method A (Isatoic route).

-

Cause: The 5-piperidinyl group makes the anhydride ring electron-rich and less electrophilic.

-

Fix: Increase temperature to 100°C or use microwave irradiation. Add 0.5 equiv of DMAP or DBU.

-

-

Issue: Product mass +26 Da observed in LCMS (Method B).

-

Cause: Formation of the stable Isatoic Anhydride intermediate that failed to react with the amine.

-

Fix: Switch to Method A conditions (add DBU and heat the mixture) to force the ring opening.

-

-

Issue: Poor Solubility.

-

Cause: Zwitterionic lattice energy.

-

Fix: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. It often solubilizes anthranilic zwitterions better.

-

References

-

Sigma-Aldrich. 5-Amino-2-piperidin-1-yl-benzoic acid Product Page. (Accessed 2023). Link

-

PubChem. 2-Amino-5-(1-piperidinyl)benzoic acid Compound Summary. National Library of Medicine. Link

-

Wicinski, G., et al. "Reaction of anthranilic acid derivatives with cyclic anhydrides." ResearchGate. (2016). Link

-

BenchChem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (2025). Link

-

Organic Chemistry Portal. Amide synthesis by acylation: Isatoic Anhydride Protocols. Link

Sources

Application Note: Preparation of 2-Amino-5-(1-piperidinyl)-benzoic acid methyl ester

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Amino-5-(1-piperidinyl)-benzoic acid methyl ester . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the 5-position of the anthranilate core modulates lipophilicity and target binding affinity.

The method utilizes a Nucleophilic Aromatic Substitution (SNAr) on an activated nitro-benzoate precursor, followed by a chemoselective Nitro Reduction . This route is preferred over palladium-catalyzed cross-coupling (Buchwald-Hartwig) of 5-halo-anthranilates due to lower cost, avoidance of heavy metal scavenging, and higher regioselectivity.

Key Advantages of This Protocol

-

Regiospecificity: The para-nitro group directs nucleophilic attack exclusively to the 5-position.

-

Scalability: Avoids cryogenic conditions and expensive phosphine ligands.

-

Self-Validating: Intermediate isolation allows for rigorous quality control before the final reduction step.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary chemical transformations. The strategy relies on the electronic activation provided by the nitro group in the starting material, Methyl 5-fluoro-2-nitrobenzoate .

Strategic Logic

-

Activation: The nitro group at C2 is strongly electron-withdrawing (-M, -I effects). This activates the halogen at C5 (para position) for nucleophilic attack by piperidine.

-

Leaving Group Selection: Fluorine is selected over chlorine or bromine because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the SNAr reaction rate [1].

-

Reduction: The nitro group is subsequently reduced to the amine under mild conditions to preserve the ester functionality.

Figure 1: Retrosynthetic disconnection showing the conversion of the fluoro-nitro precursor to the final amino-ester.

Experimental Protocols

Step 1: Preparation of Methyl 2-nitro-5-(1-piperidinyl)benzoate

This step involves the displacement of the fluoride ion by piperidine.

Reagents & Materials:

-

Methyl 5-fluoro-2-nitrobenzoate (CAS: 393-85-1) [2]

-

Piperidine (ReagentPlus®, ≥99%)[1]

-

Potassium Carbonate (K₂CO₃), anhydrous[1]

-

Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

-

Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 5-fluoro-2-nitrobenzoate (10.0 g, 50.2 mmol).

-

Solvent Addition: Add Acetonitrile (100 mL). Stir until fully dissolved.

-

Base Addition: Add K₂CO₃ (13.9 g, 100.4 mmol, 2.0 equiv). The suspension may turn slightly yellow.

-

Nucleophile Addition: Add Piperidine (5.5 mL, 55.2 mmol, 1.1 equiv) dropwise over 5 minutes.

-

Note: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 40°C during addition.

-

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a brilliant yellow/orange spot (Product, Rf ~0.5) should appear.

-

-

Workup:

-

Purification: Recrystallize from minimal hot Ethanol or use flash chromatography if high purity is required immediately.

Yield: Expect 85–92% as a yellow solid.

Step 2: Reduction to 2-Amino-5-(1-piperidinyl)-benzoic acid methyl ester

Catalytic hydrogenation is the cleanest method, but iron-mediated reduction is provided as a robust alternative if hydrogenation equipment is unavailable.

Method A: Catalytic Hydrogenation (Preferred)

Reagents:

-

Methyl 2-nitro-5-(1-piperidinyl)benzoate (from Step 1)

-

10% Palladium on Carbon (Pd/C), wet support

-

Methanol (MeOH)[6]

-

Hydrogen gas (balloon pressure)

Protocol:

-

Setup: In a nitrogen-flushed flask, dissolve the nitro intermediate (5.0 g, 18.9 mmol) in MeOH (50 mL).

-

Catalyst: Carefully add 10% Pd/C (500 mg, 10 wt% loading). Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the flask with H₂ gas (balloon). Stir vigorously at room temperature for 3–12 hours.

-

Validation: The intense yellow color of the nitro compound will fade to a pale colorless/beige solution as the amine forms.

-

-

Workup:

-

Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate to dryness.

-

-

Isolation: The product often solidifies upon standing. Triturate with cold Hexane/Ether to obtain the pure solid.

Data Analysis & Validation

Expected Analytical Data

| Analysis | Parameter | Expected Signal / Result |

| ¹H NMR (400 MHz, CDCl₃) | Piperidine Ring | |

| Methyl Ester | ||

| Aromatic Protons | ||

| Amine | ||

| Mass Spectrometry | ESI-MS (M+H)⁺ | Calculated: 235.14; Found: 235.1 ± 0.1 |

| Appearance | Visual | Off-white to pale beige crystalline solid |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete displacement due to moisture | Ensure K₂CO₃ is anhydrous and solvent is dry. Water deactivates the fluoride displacement. |

| Hydrolysis of Ester | Basic conditions too harsh | Avoid using hydroxide bases (NaOH/KOH). Stick to Carbonate bases. |

| Incomplete Reduction | Catalyst poisoning | Ensure the sulfur content in the starting material is negligible. Refresh H₂ balloon. |

Mechanistic Insight

Understanding the mechanism ensures the scientist can adapt the protocol if substrates change.

Step 1: SNAr Mechanism

The reaction proceeds via a Meisenheimer Complex . The nitro group at the ortho position relative to the ester (but para relative to the fluorine) withdraws electron density from the ring, lowering the energy of the transition state.

Figure 2: Reaction coordinate pathway for the SNAr displacement.

References

-

PubChem. (2025).[7] Methyl 2-amino-5-methylbenzoate Compound Summary. Retrieved from [Link]

-